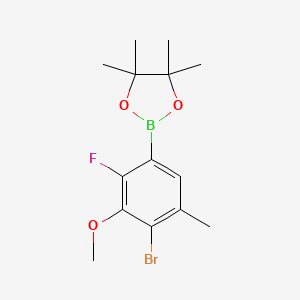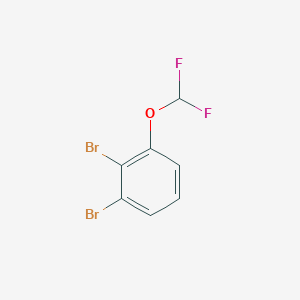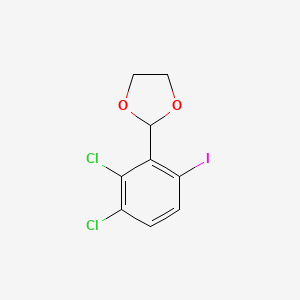
2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane is an organic compound characterized by the presence of two chlorine atoms, one iodine atom, and a dioxolane ring attached to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-6-iodophenol.
Formation of Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring. The reaction is typically carried out under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated purification systems to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- 2-(2,3-Dichloro-6-iodophenyl)acetic acid
- 2-(2,3-Dichloro-6-iodophenyl)boronic acid
- 2-(2,3-Dichloro-6-iodophenyl)methanol
Uniqueness
2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties compared to its analogs
属性
分子式 |
C9H7Cl2IO2 |
|---|---|
分子量 |
344.96 g/mol |
IUPAC 名称 |
2-(2,3-dichloro-6-iodophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H7Cl2IO2/c10-5-1-2-6(12)7(8(5)11)9-13-3-4-14-9/h1-2,9H,3-4H2 |
InChI 键 |
FCXSXXVHROCRLI-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



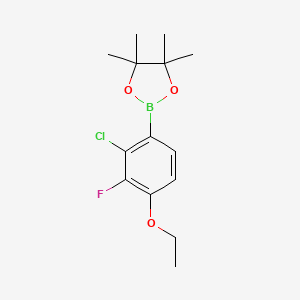
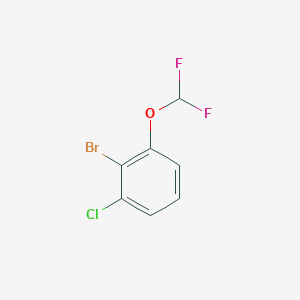
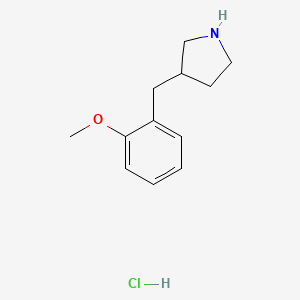
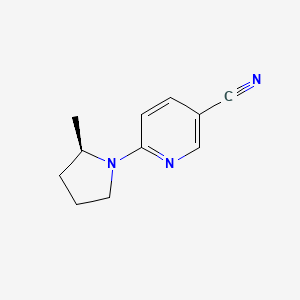
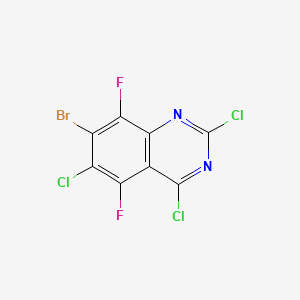
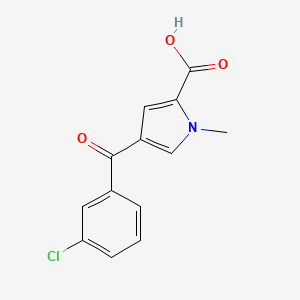
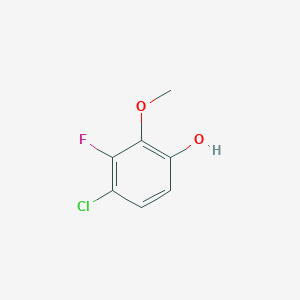
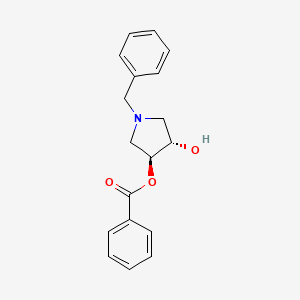
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
